6-Nitro-3H-indole

Photochemistry Excited-state proton transfer Nitroindole T1 state

6-Nitro-3H-indole (CAS 791032-94-5) is a nitro-substituted bicyclic heteroaromatic compound with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol. This compound exists specifically in the 3H-tautomeric form (also known as an indolenine), where the hydrogen atom resides at the 3-position of the pyrrole ring rather than the more common 1-position (1H-indole).

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 791032-94-5
Cat. No. B11920004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-3H-indole
CAS791032-94-5
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1C=NC2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C8H6N2O2/c11-10(12)7-2-1-6-3-4-9-8(6)5-7/h1-2,4-5H,3H2
InChIKeyPJEFNSNHSLMIPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-3H-indole (CAS 791032-94-5) Procurement Guide: Tautomer-Specific Properties for Research Selection


6-Nitro-3H-indole (CAS 791032-94-5) is a nitro-substituted bicyclic heteroaromatic compound with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol [1]. This compound exists specifically in the 3H-tautomeric form (also known as an indolenine), where the hydrogen atom resides at the 3-position of the pyrrole ring rather than the more common 1-position (1H-indole) [1]. The 3H-indole tautomer represents a less stable but synthetically valuable isomer, characterized by an exocyclic double bond at the C3 position, which fundamentally alters its electronic structure, photophysical behavior, and chemical reactivity compared to the dominant 1H-indole tautomer [1].

Why Generic 6-Nitroindole Cannot Replace 6-Nitro-3H-indole in Specialized Research Applications


Generic substitution of 6-nitroindole (predominantly the 1H-tautomer, CAS 4769-96-4) for 6-Nitro-3H-indole (CAS 791032-94-5) is scientifically unjustified due to tautomer-dependent differences in electronic configuration, photochemical reactivity, and biological target engagement. The 3H-tautomer exhibits a distinct excited-state triplet (T1) behavior—including a measurable conjugate acid pKa* of 3.37 and strong oxidizing capacity with radical generation capability—that are not observed or quantified in the 1H-tautomeric form [1]. These tautomer-specific properties critically affect the compound's performance in applications such as photochemical probe design, electrochemical polymerization, and structure-activity relationship (SAR) studies targeting melatoninergic receptors, where positional nitro-substitution and tautomeric state jointly determine receptor subtype selectivity [2].

Quantitative Differentiation Evidence for 6-Nitro-3H-indole Versus Closest Analogs


Excited-State Basicity (pKa*) of 6-Nitro-3H-indole Enables pH-Dependent Photochemical Reactivity Absent in 1H-Tautomer

The T1 excited state of 6-Nitro-3H-indole (3HN-6NO₂) demonstrates a measurable basicity of its nitro group, with the conjugate acid exhibiting a dissociation constant pKa* of 3.37, enabling protonation under mildly acidic conditions [1]. This excited-state acid-base behavior is a direct consequence of the 3H-tautomeric electronic structure and is not reported for the more common 1H-6-nitroindole tautomer, which lacks the same extent of charge-transfer character in its ground or excited states [1]. The T1 state lifetime of approximately 4.0 µs under argon and 300 ns in air provides a practical window for bimolecular photochemical reactions [1].

Photochemistry Excited-state proton transfer Nitroindole T1 state

Strong Oxidizing Capacity and Radical Generation of 6-Nitro-3H-indole T1 State Versus Non-Oxidizing 1H-Tautomer Behavior

6-Nitro-3H-indole (3HN-6NO₂) in its T1 state exhibits strong oxidizing capacity, actively participating in electron transfer reactions and proton-coupled electron transfer (PCET) to generate radicals [1]. This oxidizing behavior is specifically attributed to the 3H-tautomeric configuration, which enhances the electron-withdrawing character of the nitro group through an extended conjugation pathway unavailable in the 1H-tautomer [1]. The study quantifies kinetic reaction rate constants for these electron transfer processes, confirming the compound's ability to function as a photo-oxidant [1].

Radical chemistry Electron transfer Photoredox catalysis

Electrochemical Polymerization: Low Oxidation Potential for Poly(6-nitroindole) Film Fabrication Superior to Conventional Indole Electropolymerization

Electrochemical polymerization of 6-nitroindole in boron trifluoride diethyl etherate (BFEE) containing 10% diethyl ether achieves an oxidation potential onset of only 0.98 V vs. SCE, which is substantially lower than the 1.6 V vs. SCE required in acetonitrile-based electrolyte systems [1]. This low-potential electrosynthesis produces high-quality poly(6-nitroindole) (P6NI) films with an electrical conductivity of 0.08 S/cm and fluorescence emission at 535 nm (quantum yield 0.05) [1]. The 6-nitro substitution pattern—and by extension, the tautomeric form of the monomer—directly influences the polymerization site selectivity to the 2,3-positions, which is critical for polymer backbone regularity [1].

Conducting polymers Electrochemical synthesis Polyindole films

Melatoninergic Receptor Subtype Selectivity: 6-Nitro Positioning Determines MT1/MT2 Retention vs. MT3 Loss, Guiding Pharmacological Tool Selection

In a systematic SAR study of nitroindole derivatives at melatoninergic binding sites, 6-nitroindole analogues retained good affinity for MT1 and MT2 receptors but lost MT3 binding affinity, whereas the 4-nitro isomer showed nanomolar affinity and high selectivity for MT3 sites [1]. This positional selectivity pattern is determined by the nitro group position on the indole scaffold and is sensitive to the tautomeric state, as N-methylation of the indole nucleus potentiates MT3 selectivity [1]. The specific pharmacological fingerprint of the 6-nitro substitution pattern is essential for designing MT1/MT2-selective pharmacological probes, differentiating it from 4-nitro, 5-nitro, and 7-nitro positional isomers [1].

Melatonin receptors MT3 binding site Nitroindole SAR

Patent-Backed Utility: 6-Nitro-3H-indole as a Key Intermediate in Substituted 3H-Indole Cardiovascular Agents

EP 0280224 A2 specifically claims substituted 3H-indoles, including nitro-substituted variants, as therapeutic agents for the treatment and prophylaxis of cardiac and circulatory disorders [1]. The patent describes compounds where the 3H-indole core bearing a nitro substituent serves as both a pharmacophore component and a synthetic intermediate for constructing more elaborate structures [1]. This establishes 6-Nitro-3H-indole as a structurally privileged scaffold in this therapeutic class, with its 3H-tautomeric form being essential for the claimed biological activity [1].

Cardiovascular therapeutics 3H-indole intermediates Patent-protected synthesis

Optimal Application Scenarios for 6-Nitro-3H-indole Based on Verified Differentiation Evidence


pH-Responsive Photochemical Probe Development Leveraging Excited-State pKa* of 3.37

6-Nitro-3H-indole is the compound of choice for constructing pH-sensitive photochemical probes that exploit its excited-state basicity (pKa* = 3.37) to trigger protonation-dependent reactivity changes [1]. The extended T1 lifetime (~4.0 µs under deoxygenated conditions) provides a sufficient temporal window for bimolecular quenching experiments, enabling real-time monitoring of proton-coupled electron transfer processes in biological or materials science contexts [1]. Researchers should specify CAS 791032-94-5 to ensure procurement of the correct 3H-tautomer, as the 1H-tautomer lacks this quantifiable excited-state acid-base behavior.

Low-Potential Electrosynthesis of Nitro-Functionalized Conducting Polymer Films

For electrochemical sensor fabrication and green-light-emitting material development, 6-nitroindole (in its reactive tautomeric form) enables electropolymerization at an oxidation onset of only 0.98 V vs. SCE in BFEE-based electrolytes, compared to 1.6 V in conventional acetonitrile systems [2]. The resulting P6NI films exhibit electrical conductivity of 0.08 S/cm and fluorescence emission at 535 nm [2]. This low-potential process minimizes oxidative side reactions and yields higher-quality films than comparable polyindole systems, making 6-Nitro-3H-indole the preferred monomer for nitro-functionalized conducting polymer applications.

MT1/MT2-Selective Melatoninergic Ligand Design and Pharmacological Tool Development

In melatonin receptor pharmacology, the 6-nitro substitution pattern is essential for generating ligands that retain MT1 and MT2 affinity while losing MT3 binding—a selectivity profile distinct from the 4-nitro isomer, which shows nanomolar MT3 selectivity [3]. Researchers developing subtype-selective pharmacological tools should procure 6-Nitro-3H-indole as the key synthetic intermediate, as substitution with alternative nitro-positional isomers would produce compounds with fundamentally different receptor subtype selectivity profiles, potentially misleading SAR conclusions [3].

Cardiovascular Drug Discovery Based on the 3H-Indole Pharmacophore

For medicinal chemistry programs targeting cardiac and circulatory disorders, 6-Nitro-3H-indole serves as a privileged synthetic intermediate within the scope of EP 0280224 A2, which specifically claims substituted 3H-indoles as therapeutic agents [4]. The 3H-tautomeric configuration is integral to the pharmacophore, and sourcing the correct tautomer (CAS 791032-94-5) ensures both structural fidelity to the patent claims and the intended biological activity of downstream derivatives [4].

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